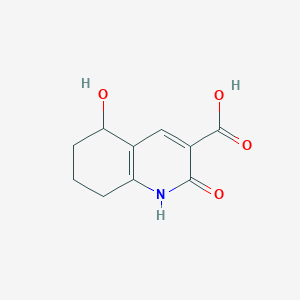

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

5-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4,8,12H,1-3H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVVRSVZMGAULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC(=O)C(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923219-64-1 | |

| Record name | 5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Hantzsch Synthesis

The traditional preparation of hydropyridines and related polyhydroquinolines involves the Hantzsch condensation, a one-pot reaction of three main building blocks:

- A β-diketone (e.g., dimedone or 1,3-cyclohexanedione)

- An aldehyde (aromatic or aliphatic)

- A nitrogen source such as ammonium acetate

This reaction is typically conducted in a solvent like ethanol with an acidic catalyst (e.g., hydrochloric acid) under reflux conditions for extended periods (up to 24 hours). However, this classical method often suffers from moderate yields and long reaction times, especially when complex substrates are involved.

Microwave-Assisted Solvent-Free Synthesis

A significant advancement in the preparation of polyhydroquinoline derivatives, including 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, is the use of microwave irradiation under solvent-free conditions. This method offers several advantages:

- Higher yields: Up to 96% yield compared to around 45% in classical reflux methods.

- Shorter reaction times: Typically completed within 10 minutes.

- Environmental benefits: Eliminates the use of solvents, aligning with green chemistry principles.

- Operational simplicity and low cost.

- Reactants: Aromatic aldehyde, dimedone (or substituted cyclohexanediones), ethyl acetoacetate, ammonium acetate.

- Microwave irradiation at 130–150 °C for about 10 minutes.

- Solvent-free environment to enhance reactant proximity and reaction efficiency.

The microwave energy affects the reaction mechanism by influencing the polarity of the reaction mixture, facilitating faster and more complete conversion.

Representative Data Table for Microwave-Assisted Synthesis

| Entry | Aldehyde (Ar) | Yield (%) | R1 (Diketone Substitution) | R2 (Ethyl Acetoacetate Substitution) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 5a | C6H5 (Phenyl) | 96 | CH3 | CH3 | 227–229 | High yield, aromatic aldehyde |

| 5b | 4-MeOC6H4 (4-Methoxyphenyl) | 92 | CH3 | CH3 | 260–262 | |

| 5c | 4-HO-3-MeOC6H3 | 90 | CH3 | CH3 | 200–202 | |

| 5d | 4-EtO-3-HOC6H3 | 95 | CH3 | CH3 | 195–197 | |

| 5g | iso-propyl (Aliphatic) | 80 | CH3 | CH3 | 144–146 | Lower yield, aliphatic aldehyde |

| 5h | Pentyl (Aliphatic) | 75 | CH3 | CH3 | 150–152 |

Note: The yields and melting points are consistent with literature reports under microwave conditions.

Analytical Characterization

The synthesized this compound and related PHQ derivatives are characterized by:

- Infrared (IR) spectroscopy

- Proton (^1H) and Carbon-13 (^13C) Nuclear Magnetic Resonance (NMR) spectroscopy

- Electrospray Ionization Mass Spectrometry (ESI-MS)

These confirm the expected structures and purity of the products.

Research Findings and Observations

- Microwave-assisted synthesis under solvent-free conditions significantly improves the efficiency of PHQ preparation.

- The reaction is highly tolerant to different substituents on the aldehyde and diketone components.

- Polyhydroquinolines synthesized by this method show promising biological activities, including antioxidant properties, which are influenced by substituents at key positions.

- The method is considered green, safe, and scalable for laboratory synthesis.

Summary Table: Comparison of Preparation Methods

| Parameter | Classical Reflux Method | Microwave-Assisted Solvent-Free Method |

|---|---|---|

| Reaction Time | ~24 hours | ~10 minutes |

| Yield | ~45% (variable) | Up to 96% |

| Solvent | Ethanol (or other organic solvent) | None (solvent-free) |

| Catalyst | Acidic catalyst (e.g., HCl) | No catalyst or minimal catalyst needed |

| Environmental Impact | Higher due to solvent use | Low, greener process |

| Product Purity | Moderate | High |

| Scalability | Moderate | High |

化学反应分析

Types of Reactions

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different hydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 5-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that modifications to the basic structure can enhance efficacy against various bacterial strains. A case study demonstrated that specific derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation. A notable study highlighted its ability to inhibit the proliferation of breast cancer cells through the activation of caspase pathways .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis. A study focused on its potential role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease showed promising results in reducing neuroinflammation .

Materials Science Applications

1. Polymer Chemistry

this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has led to materials with improved resistance to environmental degradation .

2. Coatings and Adhesives

The compound's unique structure allows it to function as a cross-linking agent in coatings and adhesives. Its application in formulating high-performance coatings has been explored due to its ability to enhance adhesion properties and durability under harsh conditions .

Biochemical Applications

1. Enzyme Inhibition

Studies have identified this compound as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

2. Buffering Agent

In biochemical applications, this compound serves as a non-ionic organic buffering agent within cell cultures. Its ability to maintain pH stability within a range of 6 to 8.5 makes it suitable for various biological experiments .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-Hydroxy vs. 5-Hydroxy Derivatives

- 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid Amides (): These derivatives, synthesized via bioisosteric replacement of the quinoline nucleus, replace the 5-hydroxy group in the target compound with a 4-hydroxy substituent. For instance, such amides are explored for local anesthetic optimization, suggesting that hydroxy positioning affects target specificity .

1-Furfuryl-4-hydroxy-2-oxo Derivatives ():

Substitution at position 1 with a furfuryl group and hydroxy at position 4 confers antituberculosis activity, highlighting the role of aromatic substituents in enhancing biological activity. The absence of a furfuryl group in the target compound may limit its efficacy against Mycobacterium tuberculosis .

Oxo Group Variations

- 5-Oxo Derivatives (): Compounds like 4-(4-Chlorophenyl)-2-methyl-5-oxo-7-trifluoromethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester (mp: 258–259°C) feature a 5-oxo group instead of 2-oxo. Such derivatives are associated with hypotensive effects due to interactions with dihydropyridine (DHP) receptors .

Carboxylic Acid Ester vs. Free Acid

- Ethyl 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (): Esterification of the carboxylic acid group improves lipid solubility, facilitating membrane penetration. The target compound’s free carboxylic acid may limit bioavailability but enhance hydrogen-bonding interactions in polar environments .

Substituent Effects on Pharmacological Activity

Aromatic and Heteroaromatic Substituents

- 4-(Thien-2-yl)-2-methyl-5-oxo Derivatives ():

Thiophene rings at position 4 confer selective agonism for the FFAR3 receptor, a regulator of free fatty acid metabolism. The target compound lacks such substituents, suggesting divergent metabolic effects . - Chlorophenyl and Trifluoromethyl Groups (): These electron-withdrawing groups enhance stability and receptor affinity.

Alkyl and Branched Substituents

- The target compound’s unsubstituted 6-position may render it more susceptible to metabolic clearance .

- 6-Methyl-2-oxo Derivatives (): Methyl groups at position 6 enhance hydrophobicity, as seen in 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. Such modifications are linked to improved pharmacokinetic profiles in preclinical studies .

Crystal Structure and Supramolecular Interactions

Data Tables

Table 1: Key Structural Analogs and Properties

生物活性

5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (abbreviated as 5-HO-HHQC) is a heterocyclic compound belonging to the quinoline family. Its unique structure and functional groups have led to significant interest in its biological activities. This article explores the biological properties of 5-HO-HHQC, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-HO-HHQC is C10H11NO4, with a molecular weight of approximately 209.2 g/mol. The compound features a hydroxyl group at the 5-position and a carboxylic acid at the 3-position of the hexahydroquinoline ring. The structural representation is as follows:

Anti-inflammatory Effects

Preliminary studies indicate that 5-HO-HHQC exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by excessive inflammation.

Antioxidant Activity

The presence of the hydroxyl group in 5-HO-HHQC contributes to its antioxidant capabilities. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Antidiabetic and Antidyslipidemic Properties

Recent research has focused on the compound's potential in managing metabolic disorders:

- Antidiabetic Activity : In vivo studies have shown that 5-HO-HHQC can lower blood glucose levels in diabetic animal models. The mechanism appears to involve the modulation of glucose metabolism and enhancement of insulin sensitivity.

- Antidyslipidemic Activity : The compound has also been evaluated for its effects on lipid profiles, showing promise in reducing cholesterol levels and improving overall lipid metabolism.

The biological activity of 5-HO-HHQC is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses and metabolic pathways by binding to their active sites.

- Receptor Interaction : There is evidence suggesting that it may interact with receptors involved in pain and inflammation regulation .

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of 5-HO-HHQC significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases.

- Metabolic Disorder Management : In another study involving diabetic rats, treatment with 5-HO-HHQC resulted in a notable decrease in fasting blood glucose levels over four weeks. Lipid profile analysis showed improved levels of HDL cholesterol and reduced triglycerides.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-quinolone | Similar quinoline core | Antimicrobial, anti-inflammatory |

| 2-Oxo-1,2-dihydroquinoline | Varies in oxidation state | Anticancer properties |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor cyclization and reduce side products. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization from ethanol-water mixtures can enhance purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>98% by area normalization) .

Q. How can structural characterization of this compound be performed to distinguish it from analogous hexahydroquinoline derivatives?

- Methodological Answer : Use a combination of:

- NMR : Compare chemical shifts for the hydroxy (δ ~10–12 ppm, broad singlet) and carbonyl groups (δ ~165–170 ppm for carboxylic acid).

- HRMS : Confirm molecular ion [M+H]+ at m/z 238.0851 (C₁₁H₁₂NO₄).

- X-ray crystallography : Resolve stereochemistry of the hexahydroquinoline core (if crystalline) .

Q. What stability challenges are associated with this compound under experimental conditions?

- Methodological Answer : The hydroxy and carboxylic acid groups make it prone to oxidation and hygroscopicity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or high humidity. Pre-formulate as a sodium salt for aqueous solubility studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across protein conformations. Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor interactions. Cross-reference experimental IC₅₀ values with predicted ΔG values to identify discrepancies arising from assay conditions (e.g., pH, co-solvents) .

Q. What strategies mitigate interference from degradation products during in vitro bioactivity assays?

- Methodological Answer :

Pre-screen stability in assay buffers (e.g., PBS, DMEM) via LC-MS over 24–48 hours.

Use stabilizers like 0.1% BSA or antioxidants (e.g., ascorbic acid) to inhibit oxidation.

Employ orthogonal detection methods (e.g., fluorescence polarization + SPR) to distinguish parent compound activity from artifacts .

Q. How do stereochemical variations in the hexahydroquinoline core impact pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and evaluate using:

- In vitro assays : Compare IC₅₀ values against targets like kinases or GPCRs.

- Metabolic profiling : Assess stability in liver microsomes (e.g., CYP3A4/2D6 susceptibility).

- Computational QSAR : Corrogate steric/electronic parameters with activity trends .

Q. What analytical techniques reconcile contradictory solubility data reported in polar vs. non-polar solvents?

- Methodological Answer :

- Phase solubility analysis : Measure equilibrium solubility in binary solvent systems (e.g., DMSO/water) using UV-Vis or nephelometry.

- DSC/TGA : Identify polymorphic forms affecting solubility.

- Co-solvency studies : Use logP calculations (e.g., ACD/Labs) to predict solubility in biorelevant media (FaSSIF/FeSSIF) .

Methodological Notes

- Safety Protocols : Follow GHS guidelines for handling carboxylic acids (e.g., eye/skin protection, ventilation) as outlined in SDS documents .

- Data Validation : Cross-check spectral data with databases like SciFinder or Reaxys to avoid misassignment of analogous structures (e.g., 5-ethyl-4-hydroxy derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。